molecular formula C11H15NO2S B2598661 N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide CAS No. 1396801-33-4

N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide

Cat. No.: B2598661
CAS No.: 1396801-33-4
M. Wt: 225.31
InChI Key: RLMOBYPAWAUGCE-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide is a thiophene-based carboxamide derivative characterized by a cyclopropyl group attached to a hydroxypropyl chain. This structure combines the aromatic thiophene core with a polar hydroxy group and a strained cyclopropane ring, which may enhance both solubility and target-binding specificity. The hydroxypropyl group likely contributes to hydrogen-bonding interactions, while the cyclopropyl moiety may improve metabolic stability by resisting oxidative degradation .

Properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c13-10(8-1-2-8)3-5-12-11(14)9-4-6-15-7-9/h4,6-8,10,13H,1-3,5H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMOBYPAWAUGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide typically involves the reaction of thiophene-3-carboxylic acid with 3-cyclopropyl-3-hydroxypropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic anhydride.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of N-(3-cyclopropyl-3-oxopropyl)thiophene-3-carboxamide.

    Reduction: Formation of N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-amine.

    Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide and its analogs:

Compound Name / Identifier Core Structure Key Substituents Functional Impact Reference
This compound Thiophene-3-carboxamide Cyclopropyl-hydroxypropyl Balances hydrophobicity (cyclopropyl) and hydrogen bonding (hydroxypropyl) N/A
2-Amino-4-(2-(cyclopropylamino)-1-(hydroxyimino)-2-oxo-ethyl)-N-(4-fluorophenyl)thiophene-3-carboxamide Thiophene-3-carboxamide Cyclopropylamino, hydroxyimino, 4-fluorophenyl Enhanced lipophilicity (fluorophenyl); potential tau aggregation inhibition
N-(Adamantan-1-yl)-4-(1-((allyloxy)imino)-2-(cyclopropylamino)-2-oxoethyl)thiophene-3-carboxamide Thiophene-3-carboxamide Adamantyl, allyloxyimino Increased steric bulk (adamantyl); may hinder membrane permeability
5-Acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide Thiophene-3-carboxamide Acetyl, 4-chlorophenyl, phenylamino Electron-withdrawing chlorine may enhance binding to aromatic targets
N-(3-hydroxypropyl)-indole-3-carboxamide Indole-3-carboxamide Hydroxypropyl Larger aromatic system (indole) for π-π stacking; lacks cyclopropane
2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide Thiophene-3-carboxamide Methylphenylimino, isopropyl, 2-chlorophenyl Bulky substituents may reduce solubility but improve target specificity

Key Research Findings

Substituent Effects on Bioactivity : Fluorophenyl and adamantyl groups enhance target affinity but may reduce solubility, whereas hydroxypropyl and cyclopropyl groups optimize a balance between potency and pharmacokinetics .

Electron-Deficient Cores : Chlorine and trifluoroacetamido substituents () increase electron deficiency, enhancing interactions with positively charged residues in enzymatic pockets .

Biological Activity

N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a carboxamide group and a cyclopropyl-hydroxypropyl side chain. Its chemical formula is C10_{10}H13_{13}N1_{1}O1_{1}S1_{1}.

Research has indicated that compounds similar to this compound may interact with various biological targets:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against a range of pathogens, including bacteria and fungi. For instance, derivatives of thiophene compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : The compound may exhibit anticancer activity through the inhibition of specific enzymes involved in cancer cell proliferation. Similar compounds have been noted to induce G2/M cell cycle arrest, suggesting a mechanism that could be exploited for cancer therapy .
  • Enzyme Inhibition : The compound's structure may allow it to act as an inhibitor of ribonuclease H, which is crucial for HIV replication. This suggests potential utility in antiviral therapies .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its derivatives:

Activity Target Effect Reference
AntimicrobialVarious bacteriaInhibition of growth
AnticancerCancer cell linesInduction of G2/M arrest
AntiviralRNase HInhibition (IC50 in nanomolar range)

Case Studies

  • Antimicrobial Efficacy : A study screened several thiophene derivatives for their antimicrobial properties, finding that certain modifications significantly enhanced their effectiveness against common bacterial strains. The results indicated that the presence of the thiophene moiety was critical for activity.
  • Cancer Cell Line Studies : Research involving the compound's analogs demonstrated promising results in inhibiting proliferation in various cancer cell lines. The study highlighted the importance of structural features in enhancing anticancer efficacy .
  • HIV Research : A focused investigation on ribonuclease H inhibitors led to the identification of compounds similar to this compound, which showed selective inhibition through binding at an allosteric site, providing insight into novel antiviral strategies .

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